molecular formula C10H12ClFN2S B2453312 2-[(2-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride CAS No. 282104-32-9

2-[(2-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride

Cat. No.: B2453312
CAS No.: 282104-32-9
M. Wt: 246.73
InChI Key: WQRHYTYFICBZSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a fluorobenzyl group attached to a thioether linkage, which is further connected to a dihydroimidazole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2S.ClH/c11-9-4-2-1-3-8(9)7-14-10-12-5-6-13-10;/h1-4H,5-7H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRHYTYFICBZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)SCC2=CC=CC=C2F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride typically involves the following steps:

    Formation of the Thioether Linkage: The reaction begins with the nucleophilic substitution of 2-fluorobenzyl chloride with a thiol compound, resulting in the formation of 2-fluorobenzyl thioether.

    Cyclization to Form Imidazole Ring: The thioether intermediate is then subjected to cyclization with an appropriate diamine, such as ethylenediamine, under acidic conditions to form the dihydroimidazole ring.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Oxidation of the Thioether Moiety

The sulfur atom in the thioether group (-S-) is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions. For example:
Reaction :
2-[(2-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole+H2O2Sulfoxide/Sulfone derivative\text{2-[(2-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole} + \text{H}_2\text{O}_2 \rightarrow \text{Sulfoxide/Sulfone derivative}

Oxidizing AgentSolventTemperatureProductYieldReference
H2_2O2_2 (30%)AcOH55–60°CSulfone75%

This reaction is critical for modifying the compound's polarity and bioactivity, as sulfones often exhibit enhanced metabolic stability compared to thioethers .

Nucleophilic Substitution at the Imidazole Core

The dihydroimidazole ring can participate in nucleophilic substitutions, particularly at the 2-position. For instance, chlorine substituents in analogous compounds (e.g., 2-chloro-1-(4-fluorobenzyl)benzimidazole) react with amines or alcohols under reflux conditions :
Reaction :
2-Chloro-imidazole derivative+Amine/Alcohol2-Amino/2-Alkoxy-imidazole\text{2-Chloro-imidazole derivative} + \text{Amine/Alcohol} \rightarrow \text{2-Amino/2-Alkoxy-imidazole}

ReactantConditionsProductYieldReference
4-HydroxypiperidineIsoamyl alcohol, reflux, 12h1-[1-(4-Fluorobenzyl)imidazol-2-yl]-4-hydroxypiperidine65%

The hydrochloride salt form may enhance solubility in polar solvents, facilitating such reactions.

Hydrolysis Under Acidic or Basic Conditions

The imidazole ring undergoes hydrolysis, particularly under extreme pH. For example, derivatives with similar structures hydrolyze to form open-chain diamines or carboxylic acids:
Reaction :
Dihydroimidazole+H2OHCl or NaOHDiamine/Carboxylic Acid\text{Dihydroimidazole} + \text{H}_2\text{O} \xrightarrow{\text{HCl or NaOH}} \text{Diamine/Carboxylic Acid}

ConditionsProductKey ObservationReference
2N NaOH, 80°C4-HydroxypiperidineRing-opening via C-N cleavage

Electrophilic Aromatic Substitution (EAS)

The fluorobenzyl group directs electrophiles to specific positions on the aromatic ring. Fluorine's electron-withdrawing effect meta-directs electrophiles (e.g., nitration, sulfonation):

ElectrophilePositionProductNotesReference
HNO3_3Meta3-Nitro-2-fluorobenzyl derivativeRequires H2_2SO4_4 catalyst

Reductive Alkylation

The imidazole nitrogen can undergo reductive alkylation with aldehydes/ketones in the presence of reducing agents like NaBH4_4:
Reaction :
Imidazole-NH+RCHONaBH4N-Alkylated imidazole\text{Imidazole-NH} + \text{RCHO} \xrightarrow{\text{NaBH}_4} \text{N-Alkylated imidazole}

AldehydeSolventCatalystYieldReference
FormaldehydeTHFNaBH4_482%

Complexation with Metal Ions

The sulfur and nitrogen atoms act as ligands for transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}):
Reaction :
Imidazole-S+Cu2+Cu(II)-imidazole complex\text{Imidazole-S} + \text{Cu}^{2+} \rightarrow \text{Cu(II)-imidazole complex}

Metal SaltSolventStability Constant (log K)Reference
CuSO4_4H2_2O4.2

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of biological activities attributed to its imidazole core and thioether substituent. The following sections outline its significant applications:

Antimicrobial Activity

Imidazole derivatives are widely recognized for their antimicrobial properties. Research indicates that compounds similar to 2-[(2-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride demonstrate efficacy against various bacterial strains and fungi. The presence of the thioether group enhances this activity by facilitating interactions with microbial cell membranes and metabolic pathways .

Antitumor Properties

Preliminary studies suggest that this compound exhibits antitumor effects against several cancer cell lines. The imidazole ring is known for its ability to modulate biological targets involved in cell proliferation and apoptosis, making it a candidate for further investigation as an anticancer agent.

Anti-inflammatory Effects

The compound's structure allows it to interact with inflammatory pathways, potentially offering therapeutic benefits in treating conditions characterized by excessive inflammation. Research into related imidazole compounds has shown promise in reducing markers of inflammation in vitro and in vivo .

Case Studies

Several studies have documented the biological activities of this compound:

  • Study on Antimicrobial Efficacy : A comparative study showed that derivatives of imidazole with thioether groups exhibited enhanced antimicrobial effectiveness against resistant strains of bacteria compared to standard antibiotics .
  • Antitumor Activity Assessment : In vitro tests demonstrated that this compound significantly inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting its potential as an anticancer drug candidate.

Mechanism of Action

The mechanism of action of 2-[(2-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances its binding affinity to these targets, while the imidazole ring can participate in hydrogen bonding and other interactions. The thioether linkage may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride
  • 2-[(2-bromobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride
  • 2-[(2-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride

Uniqueness

2-[(2-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them more effective in various applications.

Biological Activity

2-[(2-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride, with the chemical formula C10_{10}H12_{12}ClFN2_2S and CAS number 282104-32-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

PropertyValue
Molecular FormulaC10_{10}H12_{12}ClFN2_2S
Molecular Weight246.73 g/mol
PurityNLT 98%
Storage ConditionsAt 20ºC for 2 years

The biological activity of this compound primarily involves modulation of neurotransmitter systems and potential antimicrobial properties.

  • GABA-A Receptor Modulation : Similar compounds have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor, particularly influencing the α1/γ2 interface. This mechanism is crucial for developing therapies targeting neurological disorders .
  • Antimicrobial Activity : Preliminary studies suggest that imidazole derivatives exhibit antimicrobial properties against various pathogens, including resistant strains of bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa .

Case Studies and Research Findings

A review of the literature reveals several key findings regarding the biological activity of related compounds:

  • Neuropharmacological Effects : A study found that imidazole derivatives could enhance GABAergic transmission, which may be beneficial in treating anxiety and epilepsy. The modulation of GABA-A receptors was shown to improve metabolic stability and reduce hepatotoxicity compared to traditional benzodiazepines .
  • Antimicrobial Efficacy : Research indicated that compounds with similar structures demonstrated significant inhibition against bacterial strains in vitro. For instance, a related imidazole compound showed effective inhibition at micromolar concentrations against Acinetobacter baumannii .

Pharmacological Profiles

The pharmacological profiles of imidazole derivatives are diverse, with implications for various therapeutic areas:

  • Antiviral Activity : Some imidazole derivatives have shown promise as inhibitors of HIV-1 integrase, suggesting a potential role in antiviral therapy .
  • Potential Applications in Cancer Therapy : Certain imidazole compounds have been investigated for their ability to inhibit cell proliferation in cancer cell lines, indicating a potential for development as anticancer agents .

Q & A

Q. Key Analytical Techniques :

  • NMR (¹H/¹³C) : Confirms connectivity and fluorine substitution (e.g., ¹⁹F coupling in the benzyl group) .
  • Mass Spectrometry (HRMS) : Verifies molecular weight (e.g., exact mass 262.0098 for C₁₁H₁₂Cl₂N₂S) .
  • X-ray Crystallography : Resolves stereochemistry; SHELX software is widely used for refinement .

Q. Table 1: Structural Confirmation Methods

TechniqueApplicationExample Data
¹H NMRProton environment analysisδ 7.2–7.4 (fluorobenzyl aromatic protons)
HRMSMolecular formula validationm/z 262.0098 (C₁₁H₁₂Cl₂N₂S⁺)

How can researchers optimize the synthesis to address low yields in the cyclization step?

Advanced Research Question
Challenges : Competing side reactions (e.g., ring-opening) and solvent incompatibility.
Optimization Strategies :

  • Solvent-Free Conditions : Eaton’s reagent (P₂O₅/MeSO₃H) enhances cyclization efficiency, achieving >90% yields in related imidazoles .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity .
  • Catalytic Systems : Lewis acids (e.g., ZnCl₂) stabilize transition states during ring closure.

Q. Table 2: Reaction Optimization Case Study

ConditionYield ImprovementReference
Solvent-free, 100°C90–96%
Microwave, 150°C, 20 min85%

What preliminary biological screening approaches are recommended for assessing pharmacological potential?

Basic Research Question
Initial Screens :

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) against S. aureus and E. coli.
  • Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., MCF-7, A549) .
  • Anti-inflammatory Models : COX-1/COX-2 inhibition assays.

Q. Methodological Considerations :

  • Use DMSO controls (<0.1% v/v) to avoid solvent toxicity.
  • Validate results with positive controls (e.g., doxorubicin for cytotoxicity).

How should researchers resolve contradictions in biological activity data across assay systems?

Advanced Research Question
Common Discrepancies : Variability in cell line sensitivity or compound solubility.
Resolution Strategies :

  • Dose-Response Curves : Establish EC₅₀ values across multiple replicates.
  • Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS in plasma .
  • Target Validation : siRNA knockdown or CRISPR-Cas9 to confirm mechanism.

Example : Inconsistent MIC results require standardized CLSI protocols and time-kill assays to distinguish bacteriostatic vs. bactericidal effects.

What advanced analytical techniques ensure purity compliance with pharmacopeial standards?

Basic Research Question
Critical Methods :

  • HPLC-UV : Purity ≥98.5% (C₁₈ column, 0.1% TFA/ACN gradient) .
  • Differential Scanning Calorimetry (DSC) : Confirms melting point (255–260°C with decomposition) .
  • Karl Fischer Titration : Limits water content to ≤0.5% .

Q. Table 3: Pharmacopeial Specifications

ParameterRequirementMethod
Purity≥98.5%HPLC
Melting Point255–260°CDSC

Which computational strategies predict structure-activity relationships (SAR) for derivatives?

Advanced Research Question
Approaches :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., adenosine receptors) .
  • QSAR Modeling : Use topological descriptors (e.g., logP, TPSA) to correlate with bioavailability.

Case Study : Docking studies on benzofuran-imidazole hybrids revealed hydrogen bonding with kinase active sites, guiding fluorobenzyl modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.